2-bromo-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide
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Overview
Description
2-bromo-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a phenylpyridazinyl group, and an ethoxyethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide typically involves multiple steps. One common method includes the bromination of benzamide, followed by the introduction of the phenylpyridazinyl group through a nucleophilic substitution reaction. The ethoxyethyl linkage is then formed via an etherification reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification techniques is crucial to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include sodium hydroxide (NaOH) and various organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-bromo-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-bromo-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and phenylpyridazinyl group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-methylbenzamide: Similar structure but with a methyl group instead of the ethoxyethyl linkage.
2-bromo-N,N-dimethylbenzamide: Similar structure but with two methyl groups instead of the ethoxyethyl linkage.
Uniqueness
2-bromo-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylpyridazinyl group, in particular, contributes to its potential as a versatile building block and its biological activities.
Properties
Molecular Formula |
C19H16BrN3O2 |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
2-bromo-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzamide |
InChI |
InChI=1S/C19H16BrN3O2/c20-16-9-5-4-8-15(16)19(24)21-12-13-25-18-11-10-17(22-23-18)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,24) |
InChI Key |
ZBCNRWRKNAMXHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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